4-(p-Biphenylyl)-3-hydroxybutyric acid

Catalog No.
S577735
CAS No.
6845-17-6
M.F
C16H16O3
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(p-Biphenylyl)-3-hydroxybutyric acid

CAS Number

6845-17-6

Product Name

4-(p-Biphenylyl)-3-hydroxybutyric acid

IUPAC Name

3-hydroxy-4-(4-phenylphenyl)butanoic acid

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C16H16O3/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)

InChI Key

LJKZJVXMSWEYGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)O

Synonyms

4-(p-biphenylyl)-3-hydroxybutyric acid, BDH 7538, BDH-7538, BHD 7538

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)O
  • Search of Scientific Databases: Searches of scientific databases like PubChem [] did not return any significant results related to the biological activity or specific research applications of 3-Hydroxy-4-(4-phenylphenyl)butanoic acid.

Further Exploration:

Given the lack of information in public databases, some alternative ways to find research on this specific compound include:

  • Patent Databases: 3-Hydroxy-4-(4-phenylphenyl)butanoic acid may be described in patents related to its synthesis or potential applications. Searching patent databases like Espacenet or USPTO might reveal further information on its potential uses [, ].
  • Recent Literature Reviews: Scientific reviews summarize research on specific topics. Searching for reviews on related chemical structures might indirectly provide insights into the potential research applications of 3-Hydroxy-4-(4-phenylphenyl)butanoic acid.

4-(p-Biphenylyl)-3-hydroxybutyric acid is a compound characterized by its biphenyl moiety attached to a hydroxybutyric acid structure. This compound features a hydroxyl group at the third carbon of the butyric acid chain and a para-substituted biphenyl group, which contributes to its unique chemical properties. The molecular formula is C15H16O3C_{15}H_{16}O_3, and it exhibits both hydrophilic and lipophilic characteristics due to the presence of the hydroxyl group and the biphenyl structure.

There is currently no documented information regarding a specific mechanism of action for 3-Hydroxy-4-(4-phenylphenyl)butanoic acid.

  • Carboxylic acids can be corrosive and irritate skin and eyes upon contact.
  • The compound might have low to moderate toxicity depending on its specific structure [].

The reactivity of 4-(p-Biphenylyl)-3-hydroxybutyric acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters.
  • Acid-Base Reactions: The acidic hydrogen of the carboxylic acid can participate in neutralization reactions with bases.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds or further oxidized to carboxylic acids under specific conditions.

Research indicates that 4-(p-Biphenylyl)-3-hydroxybutyric acid may interact with various biological systems. Its structural similarity to gamma-hydroxybutyric acid suggests potential activity at GABA receptors, which could influence neurotransmission. Additionally, studies have shown that derivatives of 4-hydroxybutanoic acid exhibit increased affinity for GHB receptors, indicating potential therapeutic applications in treating conditions like narcolepsy or as anesthetics .

Several synthetic routes have been developed for producing 4-(p-Biphenylyl)-3-hydroxybutyric acid:

  • Friedel-Crafts Acylation: This method involves the acylation of biphenyl derivatives using acetic anhydride in the presence of aluminum chloride as a catalyst.
  • Direct Hydroxylation: Starting from 4-biphenylyl butyric acid, hydroxylation can be achieved using hydroxylating agents such as peracids or via enzymatic methods.
  • Reduction Reactions: The corresponding ketones can be reduced to yield the desired hydroxybutyric acid derivative .

4-(p-Biphenylyl)-3-hydroxybutyric acid has potential applications in:

  • Pharmaceuticals: Its structural properties may allow it to act as a precursor for drugs targeting neurological conditions.
  • Chemical Synthesis: It can serve as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Its unique structure may contribute to polymer formulations or other materials requiring specific mechanical properties.

Interaction studies have focused on how 4-(p-Biphenylyl)-3-hydroxybutyric acid interacts with biological receptors, particularly GHB receptors. These studies suggest that modifications to the hydroxybutyric acid backbone can enhance receptor affinity and selectivity, potentially leading to more effective therapeutic agents .

Several compounds exhibit structural similarities to 4-(p-Biphenylyl)-3-hydroxybutyric acid, including:

Compound NameStructure TypeUnique Features
4-Hydroxybutanoic AcidAliphaticSimple structure, used in various biochemical applications.
4-PhenylphenolAromaticPhenolic compound with applications in disinfectants and plastics.
3-Hydroxybutanoic AcidAliphaticImportant metabolic intermediate in energy production.
Fluoro-4-biphenylyl-3-hydroxybutyric AcidHalogenated derivativeExhibits enhanced biological activity due to fluorine substitution.

Uniqueness of 4-(p-Biphenylyl)-3-hydroxybutyric Acid:
The presence of both a biphenyl group and a hydroxyl group at strategic positions allows for unique interactions within biological systems, setting it apart from simpler aliphatic compounds and other aromatic derivatives.

XLogP3

2.7

Dates

Modify: 2023-08-15

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